N-(4-chlorobenzyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea
Overview
Description
N-(4-chlorobenzyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiourea derivative that has been synthesized using a specific method, and its unique structure has been found to have various biochemical and physiological effects.
Scientific Research Applications
N-(4-chlorobenzyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea has been studied extensively for its potential applications in various fields. It has been found to have anticancer, antiviral, and antifungal properties. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In viral and fungal research, it has been found to inhibit the replication of the virus and fungus by interfering with their metabolic pathways.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea involves the inhibition of specific enzymes and metabolic pathways. It has been found to inhibit the activity of tyrosine kinase, which is involved in the growth and proliferation of cancer cells. It also inhibits the activity of viral and fungal enzymes, which are essential for their replication and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. It also inhibits the replication of viruses and fungi by interfering with their metabolic pathways. In addition, it has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-chlorobenzyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea in lab experiments include its high potency and specificity for specific enzymes and metabolic pathways. It also has a well-defined structure, which makes it easy to study its mechanism of action. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on N-(4-chlorobenzyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea. One direction is to study its potential applications in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to study its potential use as a diagnostic tool for cancer and other diseases. Further studies are also needed to determine its safety and efficacy in humans and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its unique structure and mechanism of action have been studied extensively, and it has been found to have anticancer, antiviral, and antifungal properties. Further research is needed to determine its safety and efficacy in humans and to optimize its synthesis method for large-scale production.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2S2/c23-18-7-5-16(6-8-18)15-24-22(29)25-19-9-11-20(12-10-19)30(27,28)26-14-13-17-3-1-2-4-21(17)26/h1-12H,13-15H2,(H2,24,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXYACPDBQOLCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=S)NCC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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